
6-Chloro-2-fluoro-3-methoxybenzamide
Overview
Description
6-Chloro-2-fluoro-3-methoxybenzamide is a synthetic compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloro-2-fluoro-3-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 6-chloro-2-fluoro-3-methoxybenzoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride, followed by reaction with ammonia (NH3) or an amine source.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-3-methoxybenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the benzene ring can be targets for nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted benzamides with different nucleophiles replacing the chloro or fluoro groups.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.
Reduction: Conversion of the amide group to an amine.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
One of the primary applications of 6-Chloro-2-fluoro-3-methoxybenzamide is as a chemical modulator in therapeutic settings. According to a patent (WO2016210289A1), this compound acts as an inhibitor of the Wnt/Frizzled signaling pathway, which is implicated in several diseases, including cancer and metabolic disorders like type II diabetes . The modulation of this pathway can lead to significant therapeutic effects, such as:
- Cancer Treatment : The compound has shown promise in inhibiting tumor growth and proliferation by targeting the Wnt/Frizzled pathway. In preclinical studies, it has been associated with reduced tumor volume and increased tumor-free survival rates in subjects with specific mutations related to this pathway .
- Metabolic Disorders : The inhibition of Wnt signaling may also be beneficial in treating conditions like nonalcoholic steatohepatitis (NASH) and nonalcoholic fatty liver disease (NAFLD) due to its role in metabolic regulation .
Biological Research
Cell Culture Studies
this compound is utilized in cell biology for various applications, including:
- Cell Culture and Analysis : The compound is employed to study its effects on cell proliferation and apoptosis. It can be used to modify cellular responses in experimental setups, providing insights into cellular mechanisms influenced by the Wnt signaling pathway .
- Analytical Chemistry : Researchers utilize this compound for analytical testing purposes, where it serves as a standard or reference material in assays designed to measure biological activity or pharmacological effects .
Several studies have documented the effects of this compound in various experimental models:
- Study on Tumor Growth Inhibition : A study demonstrated that administering this compound to mice with induced tumors led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of Wnt signaling pathways, which are often dysregulated in cancer .
- Metabolic Impact Assessment : Another research effort focused on the metabolic effects of the compound on animal models of type II diabetes. Results indicated improved metabolic profiles and reduced liver fat accumulation, suggesting its potential as a therapeutic agent for metabolic disorders .
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-methoxybenzamide depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-fluoro-3-methylbenzamide
- 6-Chloro-2-fluoro-3-ethoxybenzamide
- 6-Chloro-2-fluoro-3-hydroxybenzamide
Uniqueness
6-Chloro-2-fluoro-3-methoxybenzamide is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can influence its reactivity and interactions with other molecules. The methoxy group also adds to its distinct chemical properties, making it a valuable compound for various applications.
Biological Activity
6-Chloro-2-fluoro-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 203.6 g/mol. The compound features a benzene ring with a chlorine atom at the sixth position, a fluorine atom at the second position, and a methoxy group (-OCH₃) at the third position, along with an amide functional group (-CONH₂) attached to the benzene ring. It appears as a white crystalline solid with a melting point between 143°C and 145°C.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of an acid chloride followed by amide formation. Common reagents used in this process include oxalyl chloride and N,N-dimethylformamide in dichloromethane.
Research indicates that this compound exhibits significant biological activity, particularly in modulating signaling pathways relevant to therapeutic applications. Its structural features may enhance interactions with biological targets, making it a candidate for anti-inflammatory and anticancer therapies .
Inhibitory Activity
In vitro studies have demonstrated that derivatives of this compound possess high inhibitory activity against certain kinases, such as ALK2. For instance, modifications to the structure have resulted in compounds that show excellent selectivity and pharmacokinetic profiles. A notable study utilized HEK293 cell-based assays to determine the competitive displacement of fluorescent tracers from ALK2 binding sites, yielding IC50 values that indicate potent activity against this target .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Chloro-2-fluoro-6-methoxybenzoic Acid | 1082042-25-8 | 0.89 |
1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone | 1110663-22-3 | 0.88 |
2-Fluoro-6-methoxybenzaldehyde | 146137-74-8 | 0.80 |
4-Chloro-2-fluorobenzoic Acid | 1082042-25-8 | 0.89 |
Methyl 4-chloro-2-fluorobenzoate | 148893-72-5 | 0.73 |
This table illustrates variations in functional groups while maintaining a core aromatic structure, highlighting how substituent positioning influences biological activity and chemical properties.
Case Studies
Several case studies have explored the therapeutic potential of derivatives derived from this compound:
-
ALK2 Inhibition : A study focusing on derivatives that inhibit ALK2 demonstrated significant improvements in pharmacokinetic properties, including increased brain penetration and oral bioavailability compared to earlier analogues .
- Results : The analogues showed a greater than 17-fold increase in maximum concentration () and improved area under the curve (AUC) values in vivo.
- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of related compounds, suggesting that modifications to the methoxy group could enhance efficacy against inflammatory pathways.
Properties
IUPAC Name |
6-chloro-2-fluoro-3-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUOJQIOSGRMMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290042 | |
Record name | 6-Chloro-2-fluoro-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-75-7 | |
Record name | 6-Chloro-2-fluoro-3-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886761-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-fluoro-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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